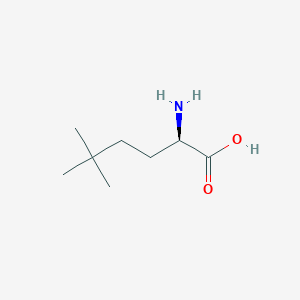
3,5-Dibromobenzohydrazide
Descripción general
Descripción
3,5-Dibromobenzohydrazide is a useful research compound. Its molecular formula is C7H6Br2N2O and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity : 3,5-Dibromobenzohydrazide derivatives have been studied for their antiproliferative effects. For instance, a study synthesized Schiff bases derived from 1,2,4-triazoles and evaluated their antiproliferative effect against four human cancer cell lines, finding that certain compounds showed good activity on all cell lines except K562 (Kumar, Mohana, & Mallesha, 2013).
Antimicrobial Evaluation : Another research synthesized novel 2-substituted-3-methylbenzofuran derivatives, including those derived from 3-methylbenzofuran-2-carbohydrazide, and tested them for antimicrobial activity. Some of these compounds exhibited significant antimicrobial activity (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Inhibition Mechanism in Corrosion : Molecular dynamics simulations have been conducted to investigate the inhibition mechanisms of 3,5-dibromo salicylaldehyde Schiff base inhibitor films on Fe (1 0 0) surface in aqueous solutions. These studies help in understanding the absorption behavior and the diffusion behavior of corrosive particles in inhibitor films (Siwei, Liu, Han, Li, Jin, & Chen, 2015).
Anti-HIV-1 Screening : Research into novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has been conducted to evaluate their anti-HIV-1 and cytotoxic activities. Some compounds showed significant anti-HIV-1 activity with no toxicity in various cell lines (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).
Agricultural Antifungal Agents : Novel 1,3,4-Oxadiazole-2-Carbohydrazides have been reported as prospective agricultural antifungal agents. They showed extreme bioactivity against various fungi and oomycetes, indicating potential as alternative SDH inhibitors against plant microbial infections (Wu, Shao, Zhu, Long, Liu, Wang, Li, & Yang, 2019).
Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents : A study focused on synthesizing new benzothiazole acylhydrazones, indicating their potential as anticancer agents. The compounds were tested for their cytotoxic activity against various cancer cell lines, showing promising results (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Propiedades
IUPAC Name |
3,5-dibromobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNZVWNUHGVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8015478.png)





